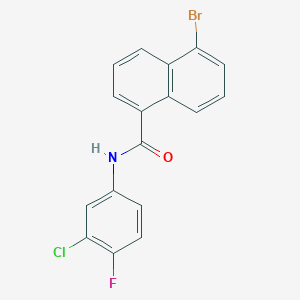![molecular formula C16H18N2O4S2 B5033182 N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide typically involves multiple steps. One common method includes the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by sulfonylation. The reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
- **3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids
Uniqueness
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-6-8-16(9-7-15)24(21,22)18-11-10-13-4-2-3-5-14(13)12-18/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQCJFQMPECDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride](/img/structure/B5033107.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5033108.png)
![4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B5033109.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5033113.png)
![(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033128.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5033133.png)
![N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine](/img/structure/B5033147.png)

![3-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B5033155.png)
![1-[(4-butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5033163.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5033169.png)
![N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B5033187.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-isopropyl-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5033195.png)
